2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Overview
Description
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is an organic compound with the molecular formula C7H2ClN3S. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The preparation of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile typically involves multi-step organic synthesis reactions. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . These reactions require specific laboratory conditions and chemical reagents to achieve the desired product.
Chemical Reactions Analysis
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form different heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and DMF-DMA. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
- 4-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
- 4-Amino-2-chlorothieno[3,2-d]pyrimidine
These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVHCZYQBHHSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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